Ethyl 4-((2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-4-oxobutanoate

Description

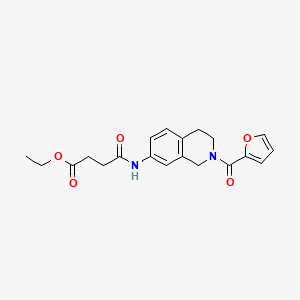

Ethyl 4-((2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-4-oxobutanoate is a synthetic ester derivative featuring a tetrahydroisoquinoline core fused with a furan-2-carbonyl group and an ethyl 4-oxobutanoate side chain.

Properties

IUPAC Name |

ethyl 4-[[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-2-26-19(24)8-7-18(23)21-16-6-5-14-9-10-22(13-15(14)12-16)20(25)17-4-3-11-27-17/h3-6,11-12H,2,7-10,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKJGNCOKZUNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-4-oxobutanoate is a complex organic compound with potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a furan moiety and a tetrahydroisoquinoline derivative, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan rings have been reported to possess activity against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes and inhibit key metabolic pathways .

Anti-inflammatory Effects

Research has shown that related compounds can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Studies on similar isoquinoline derivatives have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Signal Transduction Interference : By affecting key signaling pathways, the compound can modulate cellular responses to stress or damage.

Study 1: Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial efficacy of various furan derivatives against multi-drug resistant bacterial strains. The results showed that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against certain strains .

Study 2: Anti-inflammatory Properties

In a controlled trial assessing the anti-inflammatory effects of related compounds on induced paw edema in rats, significant reductions in edema were observed at doses of 20 mg/kg body weight. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| Ethyl 4-((furan-2-carbonyl)amino)-4-oxobutanoate | Moderate | High | Moderate |

| Ethyl 4-(furan-3-carboxylic acid) | High | Moderate | High |

| Ethyl 6-methyl-2-(furanoyl)pyrimidine | Low | High | Moderate |

Comparison with Similar Compounds

Structural Features

The target compound shares a common 4-oxobutanoate ester backbone with several analogs but differs in its substitution patterns (Table 1). Key structural distinctions include:

Table 1: Structural Comparison of Selected Analogs

- Heterocyclic vs. Aromatic Substituents: Unlike simpler analogs such as ethyl 4-(2-aminophenyl)-4-oxobutanoate , the target compound incorporates a tetrahydroisoquinoline-furan hybrid system.

- Functional Group Diversity: The furan-2-carbonyl group in the target compound contrasts with cyclopropane (rigid, non-polar) in Ethyl 2-cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate or halogenated aryl groups (e.g., 4-chlorophenyl in ). These differences influence electronic properties and metabolic stability.

Physicochemical Properties

Table 2: Key Physicochemical Parameters

*Predicted using analogous structures; †Estimated based on substituent contributions.

- Lipophilicity (LogP): The target compound’s LogP is higher than ethyl 4-(2-aminophenyl)-4-oxobutanoate (2.38 ) due to the non-polar tetrahydroisoquinoline and furan groups. This suggests improved membrane permeability but reduced aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.